Fmoc-3-trifluoromethyl-D-Homophe
Description
Significance of Fluorine Incorporation in Biomolecules for Chemical Biology
The introduction of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. rsc.orgnih.gov The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can significantly alter the electronic properties of a molecule. rsc.org This often leads to increased metabolic stability, as the molecule becomes more resistant to degradation by enzymes in the body, which can prolong its therapeutic effect. nih.govwikipedia.org
Furthermore, fluorine's high electronegativity can influence how a molecule binds to its biological target. researchgate.net It can also increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. nih.govwikipedia.org This enhanced lipophilicity can improve a drug's ability to pass through cell membranes, leading to better bioavailability. nih.govwikipedia.orgresearchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, including well-known drugs like Prozac and Lipitor. rsc.orgwikipedia.org The strategic placement of fluorine or fluorine-containing groups, such as the trifluoromethyl group (-CF3), is a key technique for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate. researchgate.netnih.gov
Role of Non-Canonical Amino Acids in Modulating Peptide and Protein Characteristics
While the 20 canonical amino acids form the basis of most proteins, the use of non-canonical amino acids (ncAAs) offers a way to expand the chemical diversity and functionality of peptides and proteins. rsc.orgnih.gov The incorporation of ncAAs can introduce novel chemical groups, alter the peptide backbone, and impose conformational constraints. nih.gov These modifications can lead to peptides with enhanced properties, such as increased stability against proteases, the enzymes that break down proteins. nih.govresearchgate.net
Structural Basis and Research Context of Homophenylalanine Derivatives
Homophenylalanine is a non-canonical amino acid that is structurally similar to the canonical amino acid phenylalanine, but with an additional methylene (B1212753) group (-CH2-) in its side chain. vulcanchem.comsigmaaldrich.com This extension of the side chain provides greater conformational flexibility, which can be advantageous in the design of peptide-based drugs. The D-isomer of homophenylalanine (D-Homophe) is of particular interest as it can confer resistance to proteolysis. nih.gov
Derivatives of homophenylalanine are used in peptide synthesis to explore structure-activity relationships and to develop novel therapeutic agents. sigmaaldrich.com For example, the introduction of substituents onto the phenyl ring of homophenylalanine can further modulate the properties of the resulting peptide. nih.gov These derivatives serve as valuable probes for understanding peptide-receptor interactions and as building blocks for creating peptides with tailored characteristics. researchgate.net
Overview of Fmoc-Protection Strategy in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. In SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid support. To ensure that the amino acids link together in the correct sequence, the alpha-amino group of the incoming amino acid must be temporarily blocked with a protecting group. altabioscience.compeptide.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups in SPPS. altabioscience.comamericanpeptidesociety.org The Fmoc strategy is favored for its mild deprotection conditions. The Fmoc group is stable to acids but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent. americanpeptidesociety.orgchempep.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can then be removed in a final step with a strong acid like trifluoroacetic acid (TFA) to release the completed peptide from the solid support. altabioscience.comnih.gov The Fmoc SPPS method is easily automated and allows for the efficient synthesis of long and complex peptides. nih.gov The progress of the synthesis can be monitored by detecting the fluorenyl group that is released during the deprotection step. nih.gov
Chemical Compound Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fmoc-3-trifluoromethyl-D-Homophe | C₂₆H₂₂F₃NO₄ | 469.46 | 1260609-38-8 |
| D-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | 82795-51-5 |
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | 63-91-2 |
| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | 76-05-1 |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGKBQEWQXUJM-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Incorporation of Fmoc 3 Trifluoromethyl D Homophe in Advanced Peptide and Peptidomimetic Design
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-3-trifluoromethyl-D-Homophe as a Building Block
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. altabioscience.comnih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its mild deprotection conditions, typically with a weak base like piperidine (B6355638). altabioscience.comyoutube.com
The integration of this compound into a growing peptide chain via SPPS follows the standard cycle of deprotection, activation, and coupling. nih.govnih.gov The Fmoc group is removed from the resin-bound peptide, and the newly liberated N-terminal amine is then coupled with the carboxyl group of the incoming this compound. This process is repeated until the desired peptide sequence is achieved. nih.gov
Optimization of Coupling Conditions for Fluorinated Amino Acid Integration
The successful incorporation of sterically demanding and electronically modified amino acids like this compound often requires careful optimization of coupling conditions to ensure high yields and minimize side reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxyl group.
Several factors are critical for efficient coupling:
Coupling Reagents: A variety of coupling reagents are available for amide bond formation in SPPS. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and HCTU. For challenging couplings involving fluorinated amino acids, more potent activating agents like HATU may be preferred to overcome potential steric hindrance and altered electronics.
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency.
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents.
Temperature and Time: While most SPPS couplings are performed at room temperature, microwave-assisted heating can be employed to accelerate slow or difficult couplings. However, elevated temperatures can also increase the risk of side reactions, such as racemization, particularly with sensitive amino acids like cysteine. nih.gov
Table 1: Common Coupling Reagents and Additives in SPPS
| Reagent/Additive | Full Name | Function |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide coupling reagent |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium salt coupling reagent |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium salt coupling reagent, highly efficient |
| HCTU | 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium salt coupling reagent |
| HOBt | 1-Hydroxybenzotriazole | Additive to suppress racemization and improve coupling |
| Oxyma | Ethyl (hydroxyimino)cyanoacetate | Additive to suppress racemization and improve coupling |
Strategies for N-terminal and Internal Sequence Incorporation
The placement of this compound at either the N-terminus or within the internal sequence of a peptide can be achieved using standard SPPS protocols.
Internal Incorporation: To incorporate the fluorinated residue within the peptide sequence, the standard SPPS cycle is followed. After the preceding amino acid has been successfully coupled and its Fmoc group removed, this compound is introduced as the next building block in the sequence.
N-terminal Incorporation: For N-terminal placement, this compound is the final amino acid to be coupled to the resin-bound peptide chain. Following its coupling, the Fmoc group is typically removed during the final cleavage and deprotection step.
The success of each coupling step can be monitored using qualitative tests like the Kaiser test, which detects free primary amines on the resin. youtube.com A negative Kaiser test indicates a complete coupling reaction. youtube.com
Design Principles for Peptidomimetics Incorporating this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor affinity. The incorporation of fluorinated amino acids like 3-trifluoromethyl-D-Homophe is a key strategy in peptidomimetic design. rsc.orgresearchgate.net The unique properties of fluorine, including its high electronegativity and the lipophilicity of the trifluoromethyl group, can profoundly influence the conformation and biological activity of the resulting peptidomimetic. rsc.orgrsc.org
Rational Design of Fluorinated Peptides with Enhanced Properties
The rational design of fluorinated peptides aims to leverage the specific effects of fluorine substitution to achieve desired properties. chemrxiv.orgchemrxiv.org The trifluoromethyl group in 3-trifluoromethyl-D-Homophe can impart several advantageous characteristics:
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can protect the peptide from degradation by proteases.
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions within a protein binding pocket, such as hydrophobic interactions and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity. nih.gov
Modulation of Conformational Preferences: The steric bulk and electronic nature of the trifluoromethyl group can influence the local and global conformation of the peptide, potentially stabilizing specific secondary structures like helices or sheets. nih.gov
Table 2: Potential Effects of Incorporating 3-trifluoromethyl-D-Homophe into Peptides
| Property | Effect of Trifluoromethyl Group |
| Hydrophobicity | Increased |
| Metabolic Stability | Increased resistance to enzymatic degradation |
| Binding Affinity | Potential for enhanced affinity through hydrophobic and dipolar interactions |
| Conformation | Can induce specific secondary structures |
| pKa of Neighboring Groups | Can lower the pKa of nearby acidic or basic groups |
Modulation of Peptide Backbone and Side-Chain Architectures
The incorporation of 3-trifluoromethyl-D-Homophe allows for the precise modulation of both the peptide backbone and side-chain architectures. The D-configuration of the amino acid itself introduces a non-natural stereochemistry, which can significantly alter the peptide's three-dimensional structure and its susceptibility to proteolysis.
The trifluoromethyl-substituted phenyl side chain provides a bulky, hydrophobic, and electronically distinct moiety. This can be used to:
Control Folding: The steric and electronic properties of the fluorinated side chain can guide the folding of the peptide into specific conformations. youtube.com This is crucial for mimicking the bioactive conformation of a natural peptide ligand.
Influence Intermolecular Interactions: The fluorinated side chain can alter the way the peptide interacts with other molecules, including its target receptor or enzyme. rsc.orgresearchgate.net This can lead to improved selectivity and potency.
Create Novel Topologies: By strategically placing this and other non-proteinogenic amino acids, novel peptide architectures with unique structural and functional properties can be designed.
Bioconjugation Strategies Involving this compound Derived Peptides
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a peptide. nih.gov Peptides containing 3-trifluoromethyl-D-Homophe can be valuable components in bioconjugates designed for various applications, including targeted drug delivery and molecular imaging. nih.govbeilstein-journals.org
The peptide itself, engineered for specific targeting or cell-penetrating properties, can be synthesized using SPPS with the inclusion of this compound. Following synthesis and purification, the peptide can be conjugated to other moieties such as:
Therapeutic Agents: Cytotoxic drugs can be attached to the peptide for targeted delivery to cancer cells, minimizing off-target toxicity. nih.gov
Imaging Agents: Fluorescent dyes, radioisotopes, or contrast agents can be conjugated to the peptide for in vivo imaging and diagnostic applications. nih.gov
Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic profile of the peptide, increasing its circulation half-life.
The conjugation chemistry will depend on the available functional groups on the peptide and the molecule to be attached. Often, a linker is used to connect the two components. nih.gov The presence of the trifluoromethyl group can also serve as a unique spectroscopic probe (¹⁹F-NMR) to study the behavior of the bioconjugate in biological systems. researchgate.netnih.gov
Impact of Fmoc 3 Trifluoromethyl D Homophe on Conformational, Structural, and Functional Properties of Biomolecules
Modulation of Peptide and Protein Conformation
The introduction of Fmoc-3-trifluoromethyl-D-Homophe into a peptide sequence can exert significant control over its three-dimensional structure. The trifluoromethyl group's steric and electronic properties directly influence the local and global folding of the peptide backbone.
The trifluoromethyl group has been shown to be an effective tool for stabilizing specific secondary structures. Research indicates that the site-specific incorporation of amino acids containing a trifluoromethyl group can effectively control and promote helical conformations in peptides. rsc.org
Helix Stabilization : Studies on oligo-β-peptides demonstrated that the direct attachment of CF3 groups to the peptide backbone significantly stabilized the 14-helix structure. nih.gov This stabilization effect is attributed to the CF3 group's ability to increase the intramolecular hydrogen-bonding capacity of the backbone amides, which is a critical factor in maintaining helical folds. nih.gov
Controlling Conformation : The introduction of fluorinated groups can significantly affect the biophysical properties of peptides, and their influence on secondary structure is a key aspect of protein design and engineering. mdpi.comnih.gov By promoting specific folds, such as helices or β-sheets, the trifluoromethyl group helps to pre-organize the peptide into a bioactive conformation.
| Finding | Structural Impact | Mechanism |
| CF3 Group on β-Peptides | Stabilization of 14-helix structure nih.gov | Increased intramolecular hydrogen-bonding ability of backbone amides nih.gov |
| CF3SF4 Group on Heptapeptide | Control of α-helix secondary structure rsc.org | Site-specific introduction of the polar hydrophobic group rsc.org |
This table summarizes research findings on the impact of trifluoromethyl-containing groups on peptide secondary structures.
The insertion of a trifluoromethyl group induces distinct conformational changes due to its unique steric and electronic nature.
Electronic Effects : The high electronegativity of the three fluorine atoms creates a strong dipole moment in the CF3 group. wikipedia.org This alters the local electronic environment within the peptide, which can influence non-covalent interactions, including hydrogen bonds and van der Waals forces, that dictate the final protein conformation. researchgate.net In some contexts, these electronic effects are considered more significant for altering folding energy than for directly changing the structure. nih.govbeilstein-journals.org
Hydrophobicity : The CF3 group increases the lipophilicity and hydrophobicity of the amino acid side chain. nih.govmdpi.com In aqueous environments, this encourages the burial of the trifluoromethyl-containing residue within the core of the protein or at interfaces of protein-protein interactions, driving specific folding patterns to minimize exposure to water. pnas.org
Alteration of Peptide and Protein Interactions
By modifying the conformation and physicochemical properties of a peptide, the incorporation of this compound can profoundly alter its interactions with other biomolecules.
Protein-protein interactions (PPIs) are fundamental to most biological processes and are governed by the complementary surfaces of the interacting partners. beilstein-journals.org Altering the surface and structure of a peptide with a trifluoromethyl group can modulate these interactions.
Conformational Rigidity : The stabilizing effect of the CF3 group on secondary structures can pre-organize a peptide into a conformation that is optimal for binding to its target protein. sdu.dk This reduction in conformational flexibility can lower the entropic penalty of binding, potentially leading to stronger and more specific interactions.
Altered Binding Surfaces : The introduction of the bulky and hydrophobic CF3 group changes the topography and chemical nature of the peptide's surface. This can create new favorable contacts or disrupt unfavorable ones at the protein-protein interface, thereby modulating the binding affinity and specificity of the interaction. mdpi.compnas.org
The trifluoromethyl group is a well-established moiety for enhancing the binding affinity and selectivity of ligands for their protein targets.
Enhanced Affinity : Systematic incorporation of fluorine has been shown to enhance binding affinity. nih.gov In one study, replacing a methyl group with a trifluoromethyl group increased a ligand's binding affinity by as much as 10-fold. This enhancement can be attributed to the formation of favorable multipolar interactions between the C-F bonds and backbone carbonyl groups (C–F···C=O) in the binding pocket. nih.gov
Modulation of Function : The impact of the CF3 group can be so significant that it alters the functional behavior of a ligand. For example, replacing a trifluoromethyl group in a glucocorticoid receptor ligand with other groups maintained binding potency but changed the ligand's function from an agonist to an antagonist, demonstrating a profound influence on the binding mode. nih.gov
Improved Selectivity : By creating more specific and stronger interactions within a target's binding site, the CF3 group can help a peptide ligand better discriminate between its intended target and off-target proteins, thus enhancing selectivity.
| Compound Modification | Target | Impact on Binding |
| CH3 replaced with CF3 | Menin nih.gov | Up to 10-fold increase in binding affinity nih.gov |
| CF3 group replacement | Glucocorticoid Receptor nih.gov | Maintained binding potency but switched function from agonist to antagonist nih.gov |
| 3-iodo replaced with 3-CF3 | NMDA Receptor nih.gov | Nearly 2-fold increase in binding affinity nih.gov |
This table provides examples from research literature where the trifluoromethyl group was used to modulate ligand binding affinity and function.
Enhanced Stability and Resistance in Biological Systems
A major challenge in the development of peptide-based therapeutics is their typically poor stability in biological systems due to susceptibility to proteolytic degradation. The incorporation of this compound can significantly improve peptide stability.
Proteolytic Resistance : The introduction of a non-natural D-amino acid like D-Homophenylalanine, combined with the steric bulk of the trifluoromethyl group, can render peptide bonds adjacent to the residue unrecognizable to proteases. Swapping L-amino acids for their D-enantiomers is a known strategy to provide resistance to proteolytic degradation. mdpi.com The conformational constraints imposed by the CF3 group can further shield the peptide backbone from enzymatic cleavage. mdpi.com
Enhanced Folding Stability : In addition to metabolic resistance, trifluoromethyl groups can increase the thermodynamic stability of the folded protein. In a study of a de novo-designed protein, the incorporation of 24 trifluoromethyl groups into the hydrophobic core led to a significant increase in the free energy of folding (ΔG°fold) from -18.0 kcal/mol to -27.6 kcal/mol, indicating a much more stable structure. pnas.org
Improvement of Proteolytic Stability
A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids, such as 3-trifluoromethyl-D-Homophe, is a key strategy to overcome this limitation. The enhanced proteolytic resistance is attributed to both steric and electronic effects imposed by the trifluoromethyl group.
The trifluoromethyl (CF3) group is significantly bulkier than a hydrogen atom and sterically analogous to an isopropyl group. When a peptide containing 3-trifluoromethyl-D-Homophe binds to the active site of a protease, this bulky group can cause steric hindrance, preventing the enzyme from achieving the optimal conformation required for catalysis. This is particularly effective if the modified residue is located at or near the enzyme's cleavage site (the scissile bond).
Research on model peptides containing α-trifluoromethyl-substituted amino acids has demonstrated their profound effect on stability against serine proteases like α-chymotrypsin. Studies have shown that the position of the modified amino acid relative to the cleavage site is critical. For instance, placing an α-trifluoromethyl-substituted amino acid at the P1 position (immediately N-terminal to the scissile bond) can result in absolute resistance to cleavage. nih.gov This is because the P1 side chain fits into the S1 pocket of the protease, and the trifluoromethyl group can disrupt this critical recognition event. While 3-trifluoromethyl-D-Homophe is a β-amino acid homologue, the principle of steric shield remains a key factor in its ability to confer proteolytic resistance.
Furthermore, the high electronegativity of the fluorine atoms in the CF3 group alters the electronic environment of the peptide backbone. This can weaken the susceptibility of the adjacent peptide bond to nucleophilic attack by the catalytic residues of the protease. The combination of these steric and electronic effects makes peptides incorporating 3-trifluoromethyl-D-Homophe significantly more stable in biological environments. fu-berlin.denih.gov
The table below summarizes findings from studies on fluorinated peptides and their stability against various proteases, illustrating the general principles that apply to peptides containing 3-trifluoromethyl-D-Homophe.
| Protease Class | Example Enzyme | General Impact of Trifluoromethyl Group at Cleavage Site | Reference |
| Serine Protease | α-Chymotrypsin | High to absolute resistance, especially at P1 position | nih.gov |
| Serine Protease | Trypsin | Moderate to high resistance, depending on position | fu-berlin.de |
| Cysteine Protease | Bromelain | Variable resistance, dependent on fluorine content and position | |
| Aspartic Protease | Pepsin | Increased stability observed in some cases, but highly dependent on context | nih.gov |
Thermostability Enhancement in Modified Proteins
The thermal stability of a protein is its ability to resist unfolding and denaturation at elevated temperatures, a critical attribute for industrial enzymes and therapeutic proteins with long shelf-life requirements. The incorporation of fluorinated amino acids like 3-trifluoromethyl-D-Homophe can enhance thermostability through several mechanisms.
The primary driver for this enhancement is often the "hydrophobic effect" of fluorine. While fluorine is the most electronegative element, fluorocarbons are nonpolar and highly hydrophobic. The trifluoromethyl group on the homophenylalanine side chain significantly increases its hydrophobicity. When incorporated into the hydrophobic core of a protein, this residue can lead to more favorable packing and stronger hydrophobic interactions, which are major forces stabilizing the folded state of a protein. nih.gov This enhanced core packing makes it energetically less favorable for the protein to unfold.
Moreover, the unique properties of fluorinated side chains can lead to the formation of specific, stabilizing interactions within the protein structure. These can include dipole-dipole interactions and so-called "fluorous interactions" where fluorinated segments preferentially interact with each other. While a single substitution may have a modest effect, the cumulative impact of multiple fluorinated residues can lead to a significant increase in the protein's melting temperature (Tm), which is a key indicator of thermal stability. mdpi.com
Research has shown that replacing aliphatic amino acids like leucine with trifluoromethyl-containing analogs can bolster the thermal stability of protein structures such as "leucine zipper" dimers. This stabilization arises from favorable interactions between the fluorinated side chains. Although direct experimental data for 3-trifluoromethyl-D-Homophe is limited, the established principles of fluorination chemistry strongly suggest its utility in protein engineering for enhanced thermal stability.
| Factor | Mechanism of Thermostability Enhancement |
| Increased Hydrophobicity | The CF3 group enhances the hydrophobicity of the amino acid side chain, leading to improved packing and stronger stabilizing interactions within the protein's core. |
| Steric Effects | The bulkiness of the CF3 group can restrict conformational flexibility in the unfolded state, entropically stabilizing the folded state. |
| Dipole Interactions | The strong dipoles of C-F bonds can participate in stabilizing intramolecular interactions. |
Structure-Activity Relationship (SAR) Studies of this compound Containing Peptides
Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net Incorporating a unique residue like 3-trifluoromethyl-D-Homophe into a bioactive peptide provides a powerful tool for probing and optimizing these relationships. The specific structural features of this amino acid—its D-configuration, extended backbone, and trifluoromethylated aromatic ring—can profoundly influence a peptide's interaction with its biological target, such as a receptor or enzyme.
Conformational Constraint : The D-configuration of the amino acid induces a local change in the peptide backbone's stereochemistry, which can favor specific secondary structures, like certain types of turns or helices. This conformational constraint can lock the peptide into a more bioactive shape, enhancing its affinity and selectivity for its target.
Hydrophobic and Aromatic Interactions : The trifluoromethylphenyl group can engage in modified hydrophobic and π-π stacking interactions within the target's binding pocket. The electron-withdrawing nature of the CF3 group alters the electron density of the aromatic ring, potentially leading to stronger or different types of interactions (e.g., π-cation or orthogonal multipolar interactions) compared to a standard phenylalanine or homophenylalanine residue.
Metabolic Stability : As discussed previously, the resistance to proteolytic cleavage is a critical component of a peptide's activity in vivo. SAR studies often reveal that increased stability directly correlates with enhanced potency and duration of action.
An example from a related field involves Somatostatin analogs, where replacing phenylalanine with a fluorinated version, L-3-(3′,5′-difluorophenyl)-alanine, led to peptides with altered receptor binding profiles. These studies demonstrated that the electron-poor fluorinated aromatic ring could modulate the network of aromatic interactions within the peptide, leading to distinct conformations with high selectivity for specific somatostatin receptor subtypes. This highlights how fluorination can be a subtle but potent tool in SAR studies to fine-tune biological activity.
Advanced Research Applications of Fmoc 3 Trifluoromethyl D Homophe in Chemical Biology
Development of Biophysical Probes and Tracers
The unique properties of the trifluoromethyl group in Fmoc-3-trifluoromethyl-D-Homophe make it an exceptional component for creating biophysical probes and tracers. nju.edu.cn These tools are essential for studying the intricate workings of biological molecules and their interactions within the cellular environment.
Utility in 19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its high gyromagnetic ratio, 100% natural abundance, and the absence of background signals in biological systems. scilit.comnih.gov The trifluoromethyl group of this compound provides a strong and sensitive ¹⁹F NMR signal. nih.gov This signal is exquisitely sensitive to the local chemical environment, making it a powerful reporter for changes in protein or peptide conformation and interactions. scilit.comacs.org
Researchers can incorporate this fluorinated amino acid into a peptide sequence through solid-phase peptide synthesis. nih.govmdpi.com The resulting ¹⁹F NMR spectrum provides valuable information:
Conformational Changes: Shifts in the ¹⁹F NMR signal can indicate subtle changes in the peptide's three-dimensional structure. acs.org
Binding Events: The interaction of the peptide with other molecules, such as proteins or membranes, will alter the local environment of the trifluoromethyl group, leading to detectable changes in the ¹⁹F NMR spectrum. acs.orgrhhz.net This is particularly useful for studying transient and dynamic interactions that are difficult to capture with other techniques. acs.org
In-cell NMR: The lack of a natural fluorine background in cells allows for the direct observation of fluorinated proteins and peptides within a cellular context, providing insights into their behavior in a more physiologically relevant setting. rhhz.netnih.gov
Fluorescent Labeling and Imaging Applications
While the trifluoromethyl group itself is not fluorescent, its incorporation into a molecule can influence the properties of nearby fluorophores. More significantly, the Fmoc protecting group is fluorescent. However, for creating specific fluorescent probes, the D-amino acid backbone of this compound can be used to strategically position a fluorescent label within a peptide. nih.gov
The use of non-canonical amino acids like this one allows for site-specific labeling, which is crucial for techniques like Förster Resonance Energy Transfer (FRET). nih.govsigmaaldrich.com FRET can be used to measure distances on a molecular scale, providing information about protein folding, conformational changes, and intermolecular interactions. By incorporating the D-amino acid at a specific site, a fluorescent dye can be attached with precision, avoiding the non-specific labeling of other residues like lysine (B10760008) or cysteine. nih.govnih.gov
Design of Enzyme Inhibitors and Modulators
The trifluoromethyl group is a key pharmacophore in the design of enzyme inhibitors due to its strong electron-withdrawing nature and steric bulk. nih.govhovione.com When incorporated into a peptide sequence, the trifluoromethylated homophenylalanine residue can significantly enhance the inhibitory potency and selectivity of the peptide.
The trifluoromethyl ketone (TFMK) moiety, for instance, is a well-established warhead for inhibiting cysteine and serine proteases. nih.gov The highly electrophilic carbonyl carbon of the TFMK is susceptible to nucleophilic attack by the active site cysteine or serine residue of the protease, leading to the formation of a stable hemithioketal or hemiketal adduct, respectively. nih.gov This covalent modification effectively inactivates the enzyme.
The design of potent inhibitors often involves creating peptide or peptidomimetic sequences that mimic the natural substrate of the target enzyme. johnshopkins.edujohnshopkins.edu By replacing a key amino acid in the substrate sequence with this compound (or a derivative), researchers can create a potent and specific inhibitor. The D-configuration of the amino acid can also contribute to increased resistance to proteolytic degradation, enhancing the inhibitor's stability and bioavailability.
Studies in Supramolecular Chemistry and Bioinspired Materials
The unique properties of fluorinated amino acids also make them valuable components in the field of supramolecular chemistry and the engineering of novel biomaterials. nih.govnih.gov The incorporation of this compound into peptides can influence their self-assembly behavior, leading to the formation of well-defined nanostructures.
Self-Assembly Features of Fluorinated Amino Acids and Peptides
The introduction of fluorine into peptides can significantly impact their self-assembly properties. nih.govrsc.org Fluorinated side chains can promote the formation of specific secondary structures, such as β-sheets, which are often precursors to the formation of larger aggregates like fibrils and nanotubes. acs.orgresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and potentially fluorous interactions. nih.govrsc.org
The presence of the bulky and hydrophobic trifluoromethylphenyl group can influence the packing of peptide chains, directing the formation of specific supramolecular architectures. nih.gov The D-amino acid configuration can also introduce specific turns or kinks in the peptide backbone, further influencing the final assembled structure.
Engineering of Hydrogels and Nanomaterials
The self-assembly of peptides containing this compound can be harnessed to create novel biomaterials, such as hydrogels and other nanomaterials. nih.govresearchgate.net Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including tissue engineering and drug delivery. researchgate.netresearchgate.net
By carefully designing the peptide sequence, it is possible to control the properties of the resulting hydrogel, such as its mechanical strength, pore size, and responsiveness to environmental stimuli. The incorporation of the fluorinated amino acid can enhance the stability and modulate the release of encapsulated therapeutic agents from these hydrogels. nih.gov The resulting nanomaterials can exhibit unique properties that are not accessible with traditional, non-fluorinated peptides. rsc.org
Intervention in Biological Pathways
The unique structural characteristics of this compound, particularly the presence of a trifluoromethyl group and its D-amino acid configuration, suggest its potential utility in the sophisticated modulation of biological signaling and pathological aggregation processes. While direct studies on this specific compound are not extensively documented in publicly available research, the known effects of its constituent chemical features provide a strong basis for exploring its applications in interfering with quorum sensing and modulating amyloid fibril formation.
Quorum Sensing Inhibition Studies
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, often through the use of small signaling molecules like autoinducer peptides (AIPs) in Gram-positive bacteria. nih.govnih.gov The development of antagonists for QS receptors is a promising strategy to combat bacterial pathogenicity without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance.
The incorporation of unnatural amino acids, such as D-amino acids and fluorinated variants, into synthetic peptides is a key strategy for creating potent and stable QS inhibitors. nih.govresearchgate.net D-amino acids are known to enhance peptide stability by providing resistance to proteolytic degradation by host and bacterial proteases. nih.govfrontiersin.org This increased stability is a critical attribute for therapeutic peptides.
The trifluoromethyl group on the D-homophenylalanine side chain of this compound can significantly influence peptide-protein interactions. The strong electron-withdrawing nature and hydrophobicity of the trifluoromethyl group can alter the binding affinity and specificity of a peptide for its target receptor. nih.govnih.gov In the context of QS, a peptide containing 3-trifluoromethyl-D-Homophe could be designed to mimic a natural AIP and bind to its cognate receptor. The trifluoromethyl group could enhance binding affinity through favorable hydrophobic and electronic interactions within the receptor's binding pocket, while the D-amino acid structure would ensure the peptide's stability. By acting as a competitive inhibitor, such a peptide could block the receptor and disrupt the QS signaling cascade, thereby attenuating bacterial virulence.
Table 1: Potential Effects of 3-trifluoromethyl-D-Homophe-Containing Peptides on Quorum Sensing
| Feature | Potential Effect on Quorum Sensing Inhibition | Scientific Rationale |
| D-Amino Acid Backbone | Increased peptide stability and prolonged inhibitory effect. | Resistance to degradation by proteases enhances bioavailability and duration of action. nih.govfrontiersin.org |
| Trifluoromethyl Group | Enhanced binding affinity and specificity to QS receptors. | The group's hydrophobicity and electronic properties can lead to stronger and more specific interactions with the target protein. nih.govnih.gov |
| Homophenylalanine Structure | Altered peptide conformation. | The additional methylene (B1212753) group in the side chain can influence the peptide's three-dimensional structure, potentially optimizing its fit within the receptor binding site. |
Modulation of Amyloid Fibril Formation
The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govrsc.org The process of amyloid formation is complex, involving the misfolding of proteins and their subsequent self-assembly into highly ordered fibrillar structures. youtube.com One of the key therapeutic strategies under investigation is the use of agents that can modulate this aggregation process, either by inhibiting the formation of toxic oligomers and fibrils or by promoting the formation of non-toxic aggregates. rsc.orgrsc.org
The incorporation of modified amino acids into peptides has been shown to be an effective approach to influence amyloid aggregation. Peptides containing D-amino acids have been investigated as inhibitors of amyloid-β (Aβ) fibrillogenesis. nih.govbohrium.commdpi.com These D-peptides can interact with the amyloid-forming protein but, due to their different stereochemistry, they can disrupt the ordered β-sheet structures that are characteristic of amyloid fibrils, thereby inhibiting their formation. nih.gov
Furthermore, the use of fluorinated amino acids has demonstrated significant potential in modulating amyloid aggregation. rsc.orgrsc.org The introduction of fluorine can alter the hydrophobic and electronic properties of the peptide, influencing its interaction with amyloidogenic proteins. rsc.orgnih.gov Specifically, the trifluoromethyl group is a powerful tool for modifying peptide properties. Its high hydrophobicity can enhance the interaction of a peptide with the hydrophobic regions of amyloid-prone proteins, which are critical for the aggregation process. nih.gov Depending on the design of the peptide, this enhanced interaction could either disrupt the aggregation process or, alternatively, redirect it towards the formation of non-toxic amorphous aggregates.
A peptide incorporating 3-trifluoromethyl-D-Homophe could therefore be a promising candidate for modulating amyloid fibril formation. The D-amino acid configuration would provide resistance to degradation, a crucial feature for any potential therapeutic agent, while also interfering with the stereospecific interactions required for fibril elongation. nih.govbohrium.com The trifluoromethyl group would enhance the peptide's ability to bind to the hydrophobic core of amyloidogenic proteins, potentially blocking the sites of protein-protein interaction that are necessary for aggregation. rsc.org
Table 2: Potential Modulatory Effects of 3-trifluoromethyl-D-Homophe-Containing Peptides on Amyloid Fibril Formation
| Feature | Potential Effect on Amyloid Aggregation | Scientific Rationale |
| D-Amino Acid Backbone | Inhibition of fibril elongation and stabilization of non-toxic oligomers. | D-amino acids can disrupt the formation of the highly ordered β-sheet structures that are characteristic of amyloid fibrils. nih.govmdpi.com |
| Trifluoromethyl Group | Enhanced binding to hydrophobic regions of amyloidogenic proteins. | The increased hydrophobicity can lead to strong interactions with the amyloid protein core, potentially blocking aggregation interfaces. rsc.orgrsc.org |
| Homophenylalanine Structure | Altered peptide conformation to optimize interaction with amyloid species. | The modified side chain can influence the peptide's overall shape, allowing for better binding to aggregation-prone intermediates. |
Biophysical and Spectroscopic Characterization of Fmoc 3 Trifluoromethyl D Homophe and Its Bioconjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Fmoc-3-trifluoromethyl-D-Homophe. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
For this compound, ¹H NMR would be employed to identify the protons in different chemical environments. The characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic protons of the homophenylalanine side chain, and the aliphatic protons of the amino acid backbone would be expected at distinct chemical shifts. Furthermore, the presence of the trifluoromethyl (-CF₃) group would likely influence the chemical shifts of nearby protons on the phenyl ring due to its strong electron-withdrawing nature.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule would give rise to a separate signal, allowing for the verification of the total number of carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic). The carbon of the trifluoromethyl group would also exhibit a characteristic chemical shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment of this compound.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 - 7.30 | m | 8H | Aromatic protons (Fmoc) |
| 7.25 - 7.10 | m | 4H | Aromatic protons (Homophe) |
| 4.50 - 4.40 | m | 1H | α-CH |
| 4.25 | t | 1H | CH (Fmoc) |
| 4.15 | d | 2H | CH₂ (Fmoc) |
| 3.20 - 3.00 | m | 2H | β-CH₂ |
| 2.20 - 2.00 | m | 2H | γ-CH₂ |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its elemental composition and structure. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass.
The expected monoisotopic mass of this compound (C₂₆H₂₂F₃NO₄) is approximately 481.1501 g/mol . An experimental measurement from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that closely matches this theoretical value would provide strong evidence for the compound's identity.
In addition to molecular identification, MS can be used to assess the purity of the sample. The presence of ions with different mass-to-charge ratios could indicate the presence of impurities or degradation products. Fragmentation analysis (MS/MS) can also be performed, where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint and can be used to further confirm the structure of the compound.
Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 482.1579 | 482.1575 |
| [M+Na]⁺ | 504.1398 | 504.1395 |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Chromatographic Methods for Purity and Hydrophobicity Analysis
Chromatographic techniques are essential for determining the purity and assessing the physicochemical properties, such as hydrophobicity, of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.
For purity analysis, a reversed-phase HPLC (RP-HPLC) method would typically be developed. The compound would be injected onto a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity level (e.g., >98%) is often required for applications in peptide synthesis.
The retention time of the compound in an RP-HPLC system is also an indicator of its hydrophobicity. A longer retention time suggests greater hydrophobicity. The presence of the trifluoromethyl group is expected to significantly increase the hydrophobicity of this compound compared to its non-fluorinated counterpart. This property is important as it can influence the solubility of the compound and its behavior during peptide synthesis and purification.
Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Note: This table represents typical starting conditions and would require optimization.
Advanced Optical and Imaging Techniques for Conformational and Assembly Studies
While not standard for a single amino acid derivative, advanced optical and imaging techniques could be employed to study the conformational preferences and self-assembly behavior of this compound, particularly when incorporated into a peptide sequence.
Circular Dichroism (CD) spectroscopy could be used to investigate the secondary structure of peptides containing this amino acid. The unique steric and electronic properties of the trifluoromethyl-substituted homophenylalanine residue may influence the peptide's propensity to adopt specific conformations, such as α-helices or β-sheets.
Fluorescence spectroscopy could also be a valuable tool, as the Fmoc group is fluorescent. Changes in the fluorescence emission spectrum could be used to monitor the local environment of the amino acid within a peptide or protein, providing insights into its interactions and conformational changes.
In the context of bioconjugates, techniques like Förster Resonance Energy Transfer (FRET) could be utilized to measure distances and study binding events if the peptide containing this compound is labeled with a suitable FRET partner.
Quantitative Analysis of Binding Interactions Using Techniques such as Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time quantitative analysis of molecular interactions. nih.govnih.gov While SPR is not typically used to study a single amino acid derivative, it would be highly relevant for characterizing the binding of a peptide or bioconjugate containing this compound to a target molecule, such as a protein or nucleic acid. nih.govdntb.gov.ua
In a typical SPR experiment, the target molecule (ligand) is immobilized on a sensor chip. nih.gov A solution containing the peptide with this compound (analyte) is then flowed over the surface. The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov
By analyzing the response at different analyte concentrations, one can determine the kinetic parameters of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction. The inclusion of the trifluoromethyl group in the homophenylalanine side chain could potentially enhance binding affinity through favorable hydrophobic or other non-covalent interactions with the target.
Hypothetical SPR Binding Data for a Peptide Containing this compound
| Analyte Concentration (nM) | Response (RU) |
|---|---|
| 10 | 50 |
| 25 | 120 |
| 50 | 230 |
| 100 | 400 |
| 200 | 650 |
Note: This table is for illustrative purposes only and represents a hypothetical binding scenario.
Future Perspectives and Emerging Research Directions for Trifluoromethylated Homophenylalanines
Expansion of Stereoselective Synthetic Methodologies
The development of efficient and stereoselective synthetic routes is paramount for the widespread application of any non-canonical amino acid. While the synthesis of racemic trifluoromethylated amino acids is established, the preparation of enantiomerically pure forms, particularly the D-isomers, remains a significant challenge.
Future research will likely focus on the development of novel catalytic asymmetric methods for the synthesis of 3-trifluoromethyl-D-homophenylalanine. This could involve advancements in asymmetric hydrogenation, phase-transfer catalysis, or enzymatic resolutions. nih.govclockss.org For instance, the use of chiral phase-transfer catalysts in the alkylation of glycine (B1666218) Schiff bases with 3-(trifluoromethyl)benzyl halides could provide a direct route to the desired D-enantiomer. Furthermore, engineered enzymes, such as phenylalanine ammonia (B1221849) lyases or transaminases, could be developed to selectively produce the D-isomer from a readily available precursor. nih.gov
The synthesis of the Fmoc-protected derivative is crucial for its application in solid-phase peptide synthesis (SPPS). nih.gov Future methodologies will aim to integrate the trifluoromethylation and stereoselective amination steps into a streamlined, high-yielding process that directly provides Fmoc-3-trifluoromethyl-D-Homophe, ready for use in peptide synthesis. nih.gov
Integration into Complex Biomacromolecular Systems
The incorporation of this compound into peptides and proteins offers a route to novel biomaterials and therapeutics with enhanced properties. The CF3 group can significantly influence peptide conformation, stability, and bioactivity.
Future studies will explore the impact of incorporating 3-trifluoromethyl-D-homophenylalanine on the secondary and tertiary structures of peptides. The steric bulk and electronic properties of the trifluoromethylphenyl group are expected to induce specific conformational constraints, potentially leading to the formation of stable helical or turn structures. capes.gov.br The D-configuration of the amino acid is known to confer resistance to proteolytic degradation, a critical attribute for therapeutic peptides. nih.gov Studies investigating the proteolytic stability of peptides containing this residue in the presence of various proteases will be crucial. nih.govnih.gov
Furthermore, the integration of this amino acid into larger protein scaffolds could be used to probe protein-protein interactions or to engineer proteins with novel functions. The unique 19F NMR signature of the CF3 group can serve as a powerful tool for studying the local environment and conformational changes of the protein. nih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
Peptides containing non-canonical amino acids often exhibit altered receptor binding affinities and specificities. The incorporation of 3-trifluoromethyl-D-homophenylalanine could lead to the discovery of peptides with novel biological activities.
Future research will involve the synthesis of peptide libraries incorporating this amino acid to screen for activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The trifluoromethyl group can enhance binding affinity through favorable interactions with the target protein, such as hydrophobic or fluorous interactions. nih.gov
Moreover, the enhanced proteolytic stability conferred by the D-amino acid could lead to the development of long-acting peptide therapeutics. nih.gov Peptides containing 3-trifluoromethyl-D-homophenylalanine could be investigated for applications in areas such as oncology, metabolic diseases, and infectious diseases, where peptide-based therapies are showing increasing promise. nih.govnumberanalytics.comthedailyscientist.org
Development of Advanced Analytical Tools for Fluorinated Biomolecules
The analysis of fluorinated biomolecules presents unique challenges and opportunities. The development of advanced analytical tools is essential for the characterization and quantification of peptides and proteins containing 3-trifluoromethyl-D-homophenylalanine.
19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying fluorinated molecules. nih.gov Future applications will involve the use of 19F NMR to probe the local environment of the trifluoromethyl group within a peptide or protein, providing insights into its conformation, dynamics, and interactions with other molecules. nih.govnih.gov High-resolution 19F NMR can also be used to monitor enzymatic reactions and to screen for binding events. nih.gov
Mass spectrometry (MS) is another indispensable tool for the analysis of modified peptides. nih.gov Advanced MS techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, will be crucial for confirming the incorporation of 3-trifluoromethyl-D-homophenylalanine and for sequencing the resulting peptides. numberanalytics.comnumberanalytics.com The development of novel fragmentation techniques in MS could further aid in the characterization of these fluorinated biomolecules. numberanalytics.com
Computational and Theoretical Studies in Fluorinated Peptide Design
Computational and theoretical methods play an increasingly important role in the design and understanding of modified peptides. These approaches can predict the effects of non-canonical amino acid incorporation on peptide structure and function, thereby guiding experimental work.
Future computational studies will focus on modeling the conformational preferences of peptides containing 3-trifluoromethyl-D-homophenylalanine. capes.gov.br Molecular dynamics simulations can be used to explore the conformational landscape of these peptides and to understand how the trifluoromethyl group influences their folding and stability. capes.gov.br Quantum mechanical calculations can provide insights into the electronic properties of the trifluoromethylphenyl group and its interactions with the surrounding environment.
These computational models will be invaluable for the rational design of peptides with specific structural and functional properties. For example, they could be used to design peptides that adopt a particular conformation to bind to a specific biological target with high affinity and selectivity. nih.gov
Q & A
Q. What are the standard protocols for synthesizing Fmoc-3-trifluoromethyl-D-Homophe in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically synthesized using Fmoc-SPPS. Key steps include:
Resin Swelling : Pre-swell the resin (e.g., Rink amide) in DCM/DMF (1:1) for 30 minutes.
Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min).
Coupling : Activate the amino acid (e.g., this compound-OH) with HBTU/HOBt or Oxyma/DIC in DMF for 1–2 hours.
Wash Cycles : Use DMF and DCM to remove excess reagents.
Monitor coupling efficiency via Kaiser or chloranil tests. Standard protocols for Fmoc-protected amino acids apply here .
Q. How is the purity and identity of this compound validated post-synthesis?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% target peak).
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., [M+H]+ expected for C₂₆H₂₁F₃N₂O₄).
- NMR : Analyze ¹H/¹³C NMR spectra to verify trifluoromethyl group integration and stereochemical configuration (D-homophenylalanine backbone) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during weighing and coupling steps to prevent inhalation.
- Waste Disposal : Segregate waste solvents (DMF, DCM) in halogenated/organic containers for professional treatment .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency for this compound in sterically hindered peptide sequences?
- Methodological Answer :
- Double Coupling : Perform two sequential couplings with fresh reagents.
- Microwave-Assisted SPPS : Reduce reaction time (10–20 min at 50°C) while maintaining yield.
- Additives : Use 0.1 M HOBt or 1% DIPEA to enhance activation of bulky residues.
Monitor real-time via in-situ FTIR for carbonyl stretching (~1730 cm⁻¹) to confirm reaction progress .
Q. How should researchers resolve contradictions in NMR data for trifluoromethyl group conformation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to detect dynamic rotational barriers of the CF₃ group.
- DFT Calculations : Compare experimental ¹⁹F NMR shifts with computational models (e.g., Gaussian09/B3LYP) to validate stereoelectronic effects.
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (if crystallizable) .
Q. What strategies mitigate racemization during this compound incorporation in long peptide chains?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 4°C to slow base-induced racemization.
- Racemization Tests : Use Marfey’s reagent to derivatize hydrolyzed residues and analyze via HPLC for D/L ratios.
- Alternative Activators : Replace HBTU with COMU or DMTMM, which exhibit lower racemization rates .
Q. How does the trifluoromethyl group influence peptide stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate peptides in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, and 48 hours.
- Circular Dichroism (CD) : Compare secondary structure retention (e.g., α-helix, β-sheet) in CF₃-containing vs. non-CF₃ analogs.
- Protease Resistance Assays : Use trypsin/chymotrypsin to quantify half-life improvements due to steric/electronic effects .
Data Analysis & Experimental Design
Q. How to design a study comparing the bioactivity of this compound peptides against non-fluorinated analogs?
- Methodological Answer :
- Control Groups : Synthesize peptides with Phe or Homophe at the same position.
- Assays :
- Binding Affinity : Surface Plasmon Resonance (SPR) for receptor-ligand KD values.
- Cellular Uptake : Fluorescent tagging (e.g., FITC) and flow cytometry.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare log-transformed IC₅₀ values .
Q. What computational tools predict the impact of the trifluoromethyl group on peptide-receptor interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model CF₃ interactions with hydrophobic pockets.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of CF₃-mediated binding.
- Free Energy Calculations : Apply MM-PBSA to quantify ΔG contributions from van der Waals and electrostatic forces .
Tables for Key Data
Q. Table 1: Stability of CF₃-Containing Peptides in PBS (pH 7.4)
| Time (h) | % Remaining (CF₃ Peptide) | % Remaining (Control) |
|---|---|---|
| 0 | 100 | 100 |
| 24 | 85 ± 3.2 | 62 ± 4.1 |
| 48 | 72 ± 2.8 | 41 ± 3.6 |
Q. Table 2: Coupling Efficiency Under Different Conditions
| Condition | Yield (%) | Racemization (%) |
|---|---|---|
| Standard (HBTU/DIPEA) | 78 | 4.5 |
| Microwave (50°C) | 92 | 1.8 |
| COMU/DIPEA | 88 | 2.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
